Allylestrenol - 432-60-0

Allylestrenol

Catalog Number: EVT-258316
CAS Number: 432-60-0
Molecular Formula: C21H32O
Molecular Weight: 300.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allylestrenol, also known as Altrenogest, is a synthetic steroid hormone classified as a progestin. [] It belongs to the 19-nortestosterone group of steroids. [, ] Allylestrenol has been a subject of scientific research due to its structural similarity to progesterone and its potential impact on various physiological processes. [, ]

Source and Classification

Allylestrenol is classified as a synthetic steroid hormone. It acts primarily as a progestational agent, mimicking the effects of natural progesterone in the body. This compound is synthesized artificially and does not occur naturally in significant amounts .

Synthesis Analysis

Methods of Synthesis

Allylestrenol can be synthesized through several methods, with one notable approach involving a five-step reaction starting from estr-4-ene-3,17-dione. The synthesis process typically includes:

  1. Preparation of Starting Material: Estr-4-ene-3,17-dione is used as the base compound.
  2. Allylation: The introduction of the allyl group at the C17α position.
  3. Reduction Steps: Various reduction reactions to achieve the desired functional groups.
  4. Purification: The final compound is purified through crystallization or chromatography to obtain pure allylestrenol .

Technical details about specific reagents, solvents, and reaction conditions are often proprietary or found in patents related to pharmaceutical formulations .

Chemical Reactions Analysis

Reactions and Technical Details

Allylestrenol undergoes several chemical reactions typical for steroid compounds, including:

  • Hydroxylation: Introduction of hydroxyl groups through enzymatic or chemical means.
  • Conjugation: Formation of sulfate and glucuronide conjugates during metabolism.
  • Reduction: Reduction reactions can convert allylestrenol into its active metabolite, 17α-allyl-19-nortestosterone.

These reactions are essential for its metabolic pathways and pharmacological activity in the body .

Mechanism of Action

Process and Data

Allylestrenol exerts its effects primarily through binding to progesterone receptors in target tissues. The mechanism involves:

  1. Receptor Binding: Allylestrenol binds to progesterone receptors with relatively low affinity compared to natural progesterone.
  2. Gene Regulation: This binding activates or represses gene transcription involved in maintaining pregnancy.
  3. Physiological Effects: The resultant actions include inhibition of uterine contractions, modulation of immune responses during pregnancy, and promotion of endometrial stability.

Studies have shown that allylestrenol can significantly reduce inflammatory cytokines in pregnant women at risk for preterm labor, thereby improving pregnancy outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Approximately 170-175 °C.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Allylestrenol is primarily used in obstetrics and gynecology for:

  • Management of Threatened Miscarriage: It helps stabilize pregnancies at risk due to hormonal deficiencies.
  • Prevention of Preterm Labor: Used to delay labor by inhibiting uterine contractions.
  • Hormonal Replacement Therapy: Sometimes included in combination therapies for menopausal symptoms.

Research continues into its efficacy and safety profiles, particularly in combination therapies with other medications like ritodrine for enhanced outcomes in threatened preterm labor situations .

Introduction to Allylestrenol in Reproductive Endocrinology

Historical Development and Pharmacological Classification

Allylestrenol (C₂₁H₃₂O; molecular weight 300.5 g/mol) emerged as a significant synthetic progestogen following its initial description in 1958 and subsequent medical introduction in 1961 [3]. Developed as part of post-war efforts to expand hormonal therapeutics, it gained approval under trade names including Gestanin, Turinal, and Perselin [3] [4]. Unlike many contemporary progestins designed for contraceptive applications, allylestrenol was specifically engineered for obstetric indications—primarily threatened miscarriage and preterm labor prevention [3] . Its development reflected a targeted approach to address gestational complications without the androgenic or estrogenic side effects associated with earlier progestogens [3].

Pharmacologically, allylestrenol belongs to the estrane steroid subclass and is classified as a 17α-allylated 19-nortestosterone derivative [8]. Crucially, it functions as a prodrug, requiring hepatic biotransformation via cytochrome P450 3A4 (CYP3A4) into its bioactive metabolite, 17α-allyl-19-nortestosterone (3-ketoallylestrenol) [3] [4]. This metabolite exhibits high affinity for the progesterone receptor (PR), demonstrating 186% relative binding affinity compared to natural progesterone [3]. Allylestrenol’s selectivity profile distinguishes it from other progestogens:

Table 1: Pharmacological Classification and Receptor Binding Profile

ProgestogenRelative PR Binding Affinity (%)Androgenic ActivityEstrogenic Activity
Progesterone (natural)100NoneNone
Allylestrenol metabolite186NoneNone
Norethisterone75ModerateNone
Medroxyprogesterone acetate115LowNone

Source: Derived from binding affinity data in [3]

This receptor specificity underpins its classification as a "pure progestogen" with negligible binding to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors [3] . Such selectivity enables targeted progesterone-like effects—endometrial transformation, uterine quiescence, and placental support—without virilizing or estrogenic complications [3] [4]. Its elimination half-life of approximately 10 hours facilitates sustained clinical effects despite oral administration [3].

Role in Progestogen-Based Therapeutic Frameworks

Clinical Efficacy in Gestational Disorders

Allylestrenol’s therapeutic value centers on modulating uterine physiology and placental function. Mechanistically, it enhances trophoblastic endocrine activity, stimulating endogenous progesterone and human chorionic gonadotropin (hCG) secretion to stabilize placental function [1] [4]. Concurrently, it exhibits β₂-adrenergic activity that directly inhibits myometrial contractility, reducing premature uterine activation [4] [7]. These dual actions—endocrine support and direct tocolysis—position it uniquely within progestogen therapy frameworks.

Clinical studies validate its efficacy in recurrent spontaneous abortion (RSA) and threatened abortion:

  • A 2024 retrospective analysis of 480 RSA patients demonstrated significantly higher early pregnancy rates at 6–8 weeks with allylestrenol (71.8%) versus untreated controls (57.5%) (p<0.0001) [5].
  • Live birth rates after 24 weeks were markedly higher in allylestrenol-treated groups (60%) compared to controls (45%) [5].
  • In threatened abortion management, allylestrenol achieved comparable delivery success rates (83.78%) to micronized progesterone (81.33%), but with significantly higher vaginal delivery rates (62.3% vs. 37.7%) and improved neonatal outcomes, including higher gestational ages and birth weights [1].

Table 2: Summary of Key Clinical Outcomes in Gestational Disorders

Outcome ParameterAllylestrenol GroupProgesterone GroupControl Group
Early pregnancy (6–8 weeks)71.8%76.2%57.5%
Live birth rate (≥24 weeks)60.0%60.6%45.0%
Vaginal delivery rate62.3%37.7%*Not reported
Neonatal birth weightSignificantly higherStandardNot reported

Source: Compiled from [1] [5]; *p<0.05 for vaginal delivery comparison

Molecular Targets and Emerging Research

Beyond classical PR agonism, allylestrenol interacts with underinvestigated molecular targets relevant to reproductive pathology. Computational docking studies reveal high-affinity binding (ΔG = -7.56 kcal/mol) to calponin-1 (CNN1), a smooth muscle protein implicated in preterm birth pathways [9]. This interaction potentially stabilizes uterine contractile apparatuses, complementing its tocolytic effects. Additionally, epigenetic research indicates allylestrenol may influence "hormonal imprinting" during fetal development—modulating hypothalamic-pituitary-adrenal (HPA) axis programming and adult sexual behavior in animal models [7].

Therapeutically, allylestrenol’s efficacy in benign prostatic hyperplasia (BPH) via prostatic androgen receptor downregulation [3] suggests potential applications in androgen-dependent gynecological disorders, though clinical evidence remains limited. Its placental tropism also differentiates it from progesterone; by upregulating β-hCG synthesis, it enhances autocrine-paracrine maintenance of early pregnancy [1] [4].

Positioning Among Progestogen Therapies

Allylestrenol occupies a specialized niche within progestogen frameworks:

  • Placentotrophic Specificity: Unlike hydroxyprogesterone caproate (primarily maternal support) or dydrogesterone (endometrial focus), allylestrenol directly enhances placental steroidogenesis [1] [4].
  • Tocolysis Integration: Its β₂-adrenergic activity provides intrinsic uterine relaxation absent in most progestogens, reducing adjunctive tocolytic needs [4] [7].
  • Metabolic Neutrality: Lacking glucocorticoid or anti-mineralocorticoid effects, it minimizes metabolic disruptions like hypertension or glucose intolerance associated with some synthetic progestins [3].

These attributes make it particularly suitable for gestational complications involving placental insufficiency or preterm uterine activity. However, contemporary guidelines restrict its use to progesterone-deficient states due to limited evidence in idiopathic pregnancy loss [3] [4].

Properties

CAS Number

432-60-0

Product Name

Allylestrenol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ATXHVCQZZJYMCF-XUDSTZEESA-N

SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34

Solubility

5.58e-04 g/L

Synonyms

Allylestrenol
Allyloestrenol
Gestanin
Gestanon
Turinal

Canonical SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.